molecular formula C20H19NO6 B557473 Fmoc-Glu-OH CAS No. 121343-82-6

Fmoc-Glu-OH

Cat. No. B557473
M. Wt: 369,37 g/mole
InChI Key: QEPWHIXHJNNGLU-KRWDZBQOSA-N
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Description

Fmoc-Glu-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid, is a compound with the molecular formula C20H19NO6 . It is widely used as a building block in peptide synthesis for the protection of amine groups .


Synthesis Analysis

While specific synthesis methods for Fmoc-Glu-OH were not found in the search results, Fmoc amino acids are generally synthesized through a process known as Fmoc solid-phase peptide synthesis . This involves the use of a fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group during synthesis .


Molecular Structure Analysis

The molecular structure of Fmoc-Glu-OH consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group of glutamic acid . The molecular weight of Fmoc-Glu-OH is 369.4 g/mol .


Chemical Reactions Analysis

Fmoc-Glu-OH, like other Fmoc amino acids, is used in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be selectively removed under specific conditions .


Physical And Chemical Properties Analysis

Fmoc-Glu-OH is a white to slight yellow to beige powder . It is soluble in DMF .

Scientific Research Applications

  • Photocaging of Peptides and Proteins : Fmoc-Glu-OH is used in the synthesis of photocaged peptides carrying the photosensitive 4-methoxy-7-nitroindoline group, which is advantageous for preventing the formation of side products and pyrrolidones during solid-phase peptide synthesis (SPPS) (Tang, Cheng, & Zheng, 2015).

  • Self-Assembled Structures for Material Chemistry and Biomedical Applications : Research on Fmoc-Glu-OH shows its ability to self-assemble into various structures like spheres and broomstick-like morphologies, which are useful for designing novel nanoarchitectures with potential applications in material chemistry and biosciences (Gour et al., 2021).

  • Carboxypeptidase Y Substrate Recognition : Fmoc-Glu-OH derivatives have been used to study the substrate recognition mechanism of carboxypeptidase Y, providing insights into enzyme-substrate interactions and enzyme kinetics (Nakase et al., 2001).

  • Chemical Protein Synthesis : Fmoc-Glu-OH is used as a traceless linker in native chemical ligation for protein synthesis, overcoming challenges like poor peptide segment solubility (Giesler et al., 2021).

  • Ultrasound-Induced Gelation : It's utilized in the gelation of alcohols and aromatic solvents under sonication conditions, providing insights into the self-assembly of lysine-based gelators (Geng et al., 2017).

  • Fluorogenic Labeling for Environmental Analysis : In the analysis of environmental samples, Fmoc-Glu-OH derivatives are used for precolumn fluorogenic labeling and liquid chromatography, aiding in the rapid determination of substances like glufosinate and glyphosate (Sancho et al., 1996).

  • Synthesis of Orthogonally Protected Amino Acids : It's involved in the synthesis of orthogonally protected amino acids, playing a key role in peptide synthesis and modification (Rao, Tantry, & Babu, 2006).

  • Enzymatic Glycan Extension : Fmoc-Glu-OH derivatives are substrates for enzymatic glycan extension using sugar oxazolines, demonstrating potential applications in chemical biology (Marqvorsen et al., 2019).

  • Supramolecular Hydrogels for Biomedical Applications : Studies show that Fmoc-Glu-OH-based supramolecular hydrogels are biocompatible and biodegradable, suitable for biomedical applications (Croitoriu et al., 2021).

Future Directions

Fmoc-Glu-OH, as a building block in peptide synthesis, has potential applications in the development of new peptides and proteins. For example, it can be used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPWHIXHJNNGLU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427055
Record name Fmoc-Glu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu-OH

CAS RN

121343-82-6
Record name Fmoc-Glu-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
IN Minchev, DL Danalev, LT Vezenkov… - International Journal of …, 2010 - Springer
Using multiple peptide synthesis in parallel, a series of 24 compounds analogues of tripeptide sequence Z-Leu-Phe-Gln-H, modified by imidazole moiety were synthesized. An effective …
Number of citations: 2 link.springer.com
FMF CHEN, NLEO BENOITON - International journal of peptide …, 1992 - Wiley Online Library
… in acetone was added to the sodium sait of FmocGlu-OH in water and the neutral product … of Fmoc-Glu-OH with Ac2O is the anhydride, that the reaction of Fmoc-C1 with Fmoc-Glu-OH …
Number of citations: 7 onlinelibrary.wiley.com
NLEO BENOITON, FMF CHHN - International Journal of …, 1994 - Wiley Online Library
… If the solution of Fmoc-Glu-OH and thionyl chloride was allowed to sit for 3 days, and then washed with aqueous solutions, an 8501~ yield of Fmoc-pGlu-C1 was obtained. Acid-…
Number of citations: 11 onlinelibrary.wiley.com
F Li, G Zhang, L Zou, X Zhang, F Liu, H Li… - ACS Applied Polymer …, 2022 - ACS Publications
… In summary, CPs P(Fmoc-Arg-OH) and P(Fmoc-Glu-OH) based on polyfluorene have been prepared simply using the electrochemical polymerization method. They could be easily …
Number of citations: 6 pubs.acs.org
W Tegge, CFS Bonafe… - … journal of peptides, 2010 - downloads.hindawi.com
Side-chain oligo-and polyglutamylation represents an important posttranslational modification in tubulin physiology. The particular number of glutamate units is related to specific …
Number of citations: 4 downloads.hindawi.com
NA Santos‐Filho, GM Righetto, MR Pereira… - Peptide …, 2022 - Wiley Online Library
… Another amount of the peptidyl resin before cleavage was used to couple the Fmoc-Glu-OH residue for dimerization. This Fmoc-Glu-OH amino acid contains an alpha and a delta …
Number of citations: 10 onlinelibrary.wiley.com
C Hultsch, B Pawelke, R Bergmann, F Wuest - Bioorganic & medicinal …, 2006 - Elsevier
Neurotensin(8–13) is a hexapeptide with subnanomolar affinity to the neurotensin receptor 1 which is expressed with high incidence in several human tumor entities. Thus, radiolabeled …
Number of citations: 25 www.sciencedirect.com
P Wang, LP Miranda - International Journal of Peptide Research and …, 2005 - Springer
A side-chain anchoring approach for preparation of peptide thioesters by Fmoc SPPS is reported. This strategy involves the side-chain anchoring of trifunctional amino acids, such as …
Number of citations: 31 link.springer.com
JB Esquivel, C Sanchez, MJ Fazio - Journal of liquid …, 1998 - Taylor & Francis
… Chiral separation of Fmoc-Glu-OH isomers in HSA and p CD-RSP columns. the separation in the … temperature 35C Chiral analysis of Fmoc-Glu-OH research samples in a HSA column, …
Number of citations: 22 www.tandfonline.com
SA Kates, F Albericio - Letters in Peptide Science, 1995 - Springer
Although fluoride-labile protecting groups and linkers have been developed in solid-phase peptide synthesis to add an extra level of orthogonality, fluoride ions were found to convert α-…
Number of citations: 19 link.springer.com

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